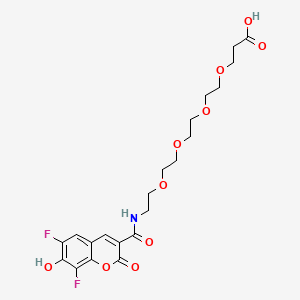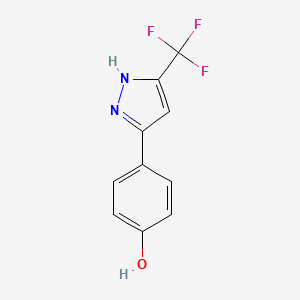![molecular formula C19H25N B13719760 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a naphthyl group and a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the naphthyl group through a Friedel-Crafts alkylation reaction. The final step involves the attachment of the butylamine chain via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are chosen to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Naphthyl)cyclobutylamine: Lacks the methyl and butyl groups, leading to different chemical properties.
3-Methylcyclobutylamine: Lacks the naphthyl group, resulting in reduced aromatic interactions.
1-Butyl-1-(2-Naphthyl)cyclobutane: Lacks the amine group, affecting its reactivity and biological interactions.
Uniqueness
3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine is unique due to its combination of a cyclobutyl ring, naphthyl group, and butylamine chain. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H25N |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-methyl-1-(1-naphthalen-2-ylcyclobutyl)butan-1-amine |
InChI |
InChI=1S/C19H25N/c1-14(2)12-18(20)19(10-5-11-19)17-9-8-15-6-3-4-7-16(15)13-17/h3-4,6-9,13-14,18H,5,10-12,20H2,1-2H3 |
Clé InChI |
FJFPTPRIMYYLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC3=CC=CC=C3C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


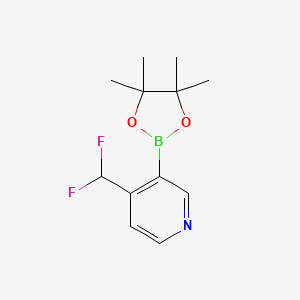


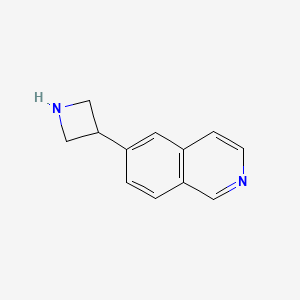
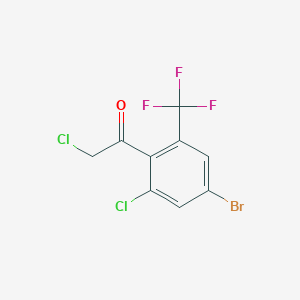

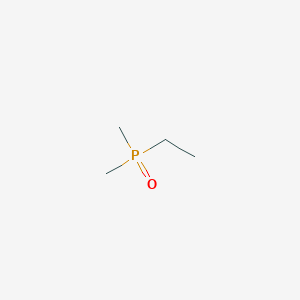

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
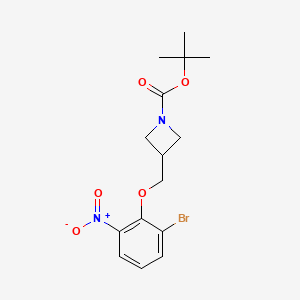
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
